N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a chlorinated benzene sulfonamide moiety. The compound’s structure combines a heterocyclic pyridazine scaffold with a sulfonamide pharmacophore, a design commonly employed in medicinal chemistry for targeting enzymes like carbonic anhydrases or kinases. Key structural features include:
- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions.
- Azepane substituent: A seven-membered saturated ring (azepane) at the pyridazine’s 6-position, contributing to lipophilicity and conformational flexibility.
- 2-Chlorobenzene sulfonamide: The sulfonamide group at the benzene ring’s 1-position, with a chlorine atom at the 2-position, influencing electronic and steric properties.
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c23-19-10-3-4-11-21(19)30(28,29)26-18-9-7-8-17(16-18)20-12-13-22(25-24-20)27-14-5-1-2-6-15-27/h3-4,7-13,16,26H,1-2,5-6,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZZDOKDPAKJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors to form the pyridazine ring.
Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached to the pyridazine ring via a coupling reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine and azepane rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs from the Sulfonamide Family
Nine analogs of the target compound were identified in screening libraries, differing primarily in the substituents on the benzene sulfonamide moiety (). Below is a comparative analysis:
Table 1: Key Physicochemical Properties of Sulfonamide Analogs
*Estimated based on para-chloro analog ().
†Predicted using para-chloro analog’s logP ().
‡Inferred from substituent contributions (e.g., trifluoromethyl increases logP).
Key Observations :
- The trifluoromethyl analog has the highest logP (~6.0), while methoxy/methyl groups reduce logP.
- Hydrogen Bonding: All analogs retain one hydrogen bond donor (sulfonamide NH), but acceptors vary slightly (e.g., methoxy adds an extra acceptor).
Comparison with Para-Chloro Isomer ()
The para-chloro isomer (4-chloro) shares the same molecular formula as the target compound but differs in chlorine positioning:
- Crystallography: Hydrogen-bonding patterns (e.g., sulfonamide NH as donor) may differ due to steric constraints in the ortho-chloro compound. Graph-set analysis () could elucidate these differences.
- Solubility : The para-chloro analog has a logSw (aqueous solubility) of -6.1656, suggesting poor solubility. The ortho-chloro variant may exhibit even lower solubility due to increased hydrophobicity.
Broader Context: Sulfonamide Derivatives in Drug Discovery
Sulfonamides are well-studied enzyme inhibitors. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () demonstrates a complex pharmacophore with fluorinated aromatic systems, achieving a molecular weight of 616.9 and melting point of 211–214°C. This highlights the diversity of sulfonamide applications but underscores the uniqueness of the target compound’s pyridazine-azepane scaffold.
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chlorobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyridazin moiety : A six-membered aromatic ring that contributes to the compound's pharmacological properties.
- Azepane ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
- Chlorobenzene sulfonamide : This functional group is known for its role in various therapeutic applications, particularly as antibacterial agents.
Molecular Formula
The molecular formula of this compound is .
The biological activity of this compound primarily involves modulation of specific signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of the hedgehog signaling pathway, which is crucial in various developmental processes and cancer progression . This modulation can lead to decreased tumor growth and improved therapeutic outcomes in cancer models.
Cytotoxicity and Efficacy in Cancer Models
In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds targeting the hedgehog pathway have shown promise in reducing cell viability in glioblastoma and other malignancies . The specific cytotoxic effects of this compound require further investigation to establish dose-response relationships and mechanisms.
Study 1: Hedgehog Pathway Inhibition
A study investigating the inhibition of the hedgehog signaling pathway by related compounds found that certain structural modifications led to enhanced inhibitory activity. These findings suggest that this compound could be further developed as a therapeutic agent targeting this pathway .
Study 2: Antimicrobial Activity Assessment
In a comparative study assessing various sulfonamide derivatives, researchers found that modifications to the azepane moiety significantly impacted antimicrobial efficacy. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
